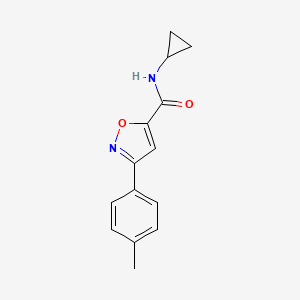
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2009 by researchers at the University of Queensland, Australia. Since then, CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide binds to the DNA template of RNA polymerase I and prevents the recruitment of the transcription initiation factor SL1. This leads to the inhibition of rRNA synthesis and nucleolar stress, which activates the p53 pathway. The activation of p53 results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of other anti-cancer agents, such as DNA-damaging agents and PARP inhibitors. In addition, N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to have immunomodulatory effects, including the activation of dendritic cells and the inhibition of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the efficacy of other anti-cancer agents. However, N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has some limitations for lab experiments, including its poor solubility and stability, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide as a cancer therapeutic. One direction is the optimization of its pharmacokinetic properties to improve its solubility and stability. Another direction is the identification of biomarkers that can predict response to N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in cancer patients.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide involves several steps, including the condensation of 4-methylbenzaldehyde with ethyl cyanoacetate, followed by cyclization with hydroxylamine hydrochloride to form an oxime intermediate. The oxime is then reduced to the corresponding amine, which is cyclized with acetic anhydride to produce the final product, N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide.
Applications De Recherche Scientifique
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to selectively inhibit RNA polymerase I transcription, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been tested in preclinical models of a variety of cancers, including breast, ovarian, pancreatic, and hematological malignancies.
Propriétés
IUPAC Name |
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-2-4-10(5-3-9)12-8-13(18-16-12)14(17)15-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDLREOQSVAMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)

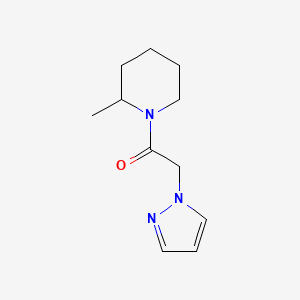
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
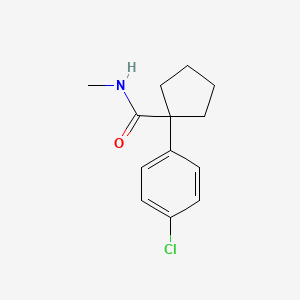
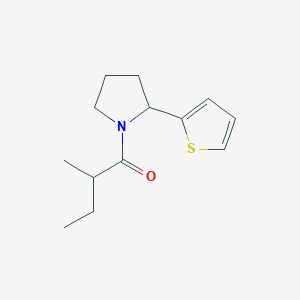
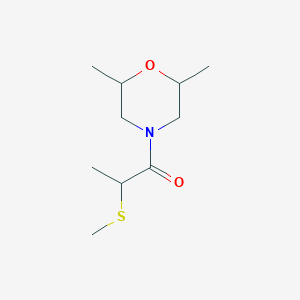

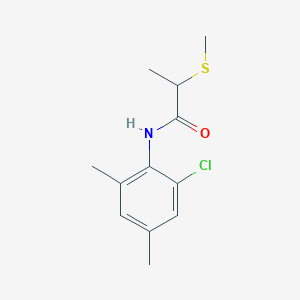
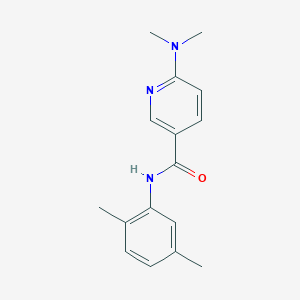

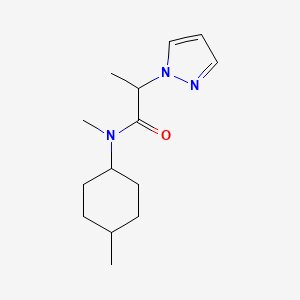
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)